molecular formula C11H15IN2O2 B3260850 (2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester CAS No. 335255-25-9

(2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester

Cat. No. B3260850
CAS RN: 335255-25-9
M. Wt: 334.15 g/mol
InChI Key: PUWYOTQFCZWBLA-UHFFFAOYSA-N
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Description

(2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester is a chemical compound which has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Iodo-TBCC and is synthesized by the reaction of tert-butyl N-(2-amino-4-iodophenyl) carbamate with iodine.

Mechanism Of Action

The mechanism of action of Iodo-TBCC involves the inhibition of the tubulin polymerization process, which is essential for cell division. This inhibition leads to the arrest of the cell cycle and ultimately results in cell death. Additionally, Iodo-TBCC has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Iodo-TBCC has been shown to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells. Additionally, Iodo-TBCC has been found to be effective in reducing the size of tumors in animal models.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Iodo-TBCC in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it an ideal compound for studying the mechanisms of cancer cell growth and division. Additionally, Iodo-TBCC has been found to be effective in reducing the size of tumors in animal models, which makes it a promising compound for the development of new cancer therapies.
However, there are also limitations to the use of Iodo-TBCC in lab experiments. This compound has been found to be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of Iodo-TBCC is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of Iodo-TBCC. One potential direction is the development of new cancer therapies based on the mechanism of action of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of Iodo-TBCC. This can help to identify new applications for this compound in various fields of scientific research. Finally, the development of new synthesis methods for Iodo-TBCC can help to improve its availability and reduce its cost.

Scientific Research Applications

Iodo-TBCC has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of Iodo-TBCC is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been found to be effective in the treatment of breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

tert-butyl N-(2-amino-4-iodophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYOTQFCZWBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4-iodo-phenyl)-carbamic acid tert-butyl ester

Synthesis routes and methods I

Procedure details

The title compound was prepared from the tert-butyl 4-iodo-2-nitrophenylcarbamate (Example A3; 3 mmol) by reduction with zinc according to the general procedure B. Obtained as a yellow solid (44%), MS (EI) 335 [(M+1)+].
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
44%

Synthesis routes and methods II

Procedure details

Prepared from (4-iodo-2-nitro-phenyl)-carbamic acid tert.-butyl ester (Example A1) (2.18 g, 6.0 mmol) by reduction with SnCl2.2H2O (6.77 g, 30 mmol) according to the general procedure G (method b). Obtained as a brown-yellow solid (2.0 g).
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
6.77 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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